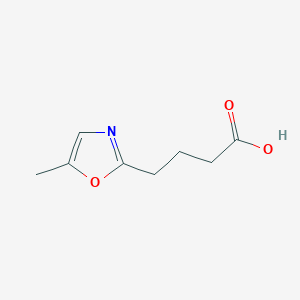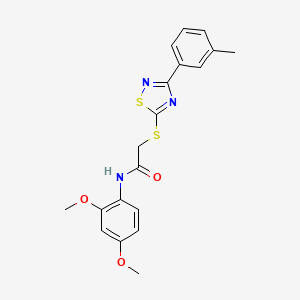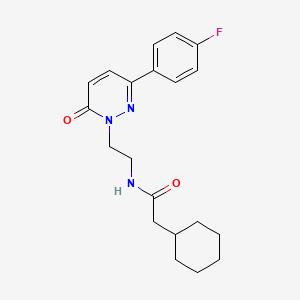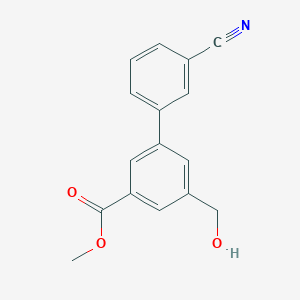
4-(5-メチル-1,3-オキサゾール-2-イル)ブタン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their structural and synthetic aspects, which can be informative for understanding similar compounds. For instance, the synthesis and structural analysis of N-(pyridin-3-yl)-succinamic acid is detailed, which shares a similar backbone to the compound . Additionally, the synthesis of a potential inhibitor of mycolic acid biosynthesis, which is a derivative of butanoic acid, is also described .
Synthesis Analysis
The synthesis of related compounds involves various strategies. For example, the synthesis of N-(pyridin-3-yl)-succinamic acid is likely to involve the formation of an amide bond between the pyridine derivative and succinic acid . Similarly, the synthesis of methyl 4-(2-octadecylcyclopropen-l-yl)butanoate, a derivative of butanoic acid, involves the formation of a cyclopropene analogue, which is a complex synthetic route indicating the versatility in modifying butanoic acid derivatives .
Molecular Structure Analysis
The molecular structure of N-(pyridin-3-yl)-succinamic acid is characterized by single crystal X-ray diffraction studies, revealing a bent side chain and specific hydrogen bonding patterns that contribute to the stability of the crystal structure . This information is crucial for understanding the molecular interactions and stability of similar compounds like 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid.
Chemical Reactions Analysis
While the specific chemical reactions of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid are not detailed, the papers provide examples of chemical modifications on related structures. For instance, the tert-butylation and tritylation of 4-nitro-1,2,3-triazole demonstrate the reactivity of such compounds under acid catalysis . These reactions are indicative of the types of chemical transformations that can be applied to similar molecular frameworks.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds are not directly reported. However, the crystal structure analysis and synthesis routes suggest that these compounds are likely to have solid-state stability and may exhibit specific solubility characteristics based on their functional groups and molecular interactions, as seen in the case of N-(pyridin-3-yl)-succinamic acid .
科学的研究の応用
- 研究者は、4-(5-メチル-1,3-オキサゾール-2-イル)ブタン酸とその誘導体の抗菌可能性を探求してきました。これらの化合物は、細菌(例:黄色ブドウ球菌、大腸菌)や真菌(例:カンジダ・アルビカンス、アスペルギルス・ニガー)など、さまざまな病原体に対して活性を示しています。 置換パターンは、その有効性に大きく影響します .
- 調査の結果、4-(5-メチル-1,3-オキサゾール-2-イル)ブタン酸を含む特定のオキサゾール誘導体が、抗がん特性を示すことが明らかになりました。 これらの化合物は、がん細胞の増殖、増殖、および生存を阻害する可能性があります .
- たとえば、研究では、MTT試験などのアッセイを用いて、特定のがん細胞株に対するこれらの化合物の効果を評価してきました。MTT試験は、ミトコンドリア酵素活性と細胞生存率を測定します .
- 注目すべきことに、最近の研究では、関連する化合物のSARS-CoV-2擬似ウイルス侵入に対する抗ウイルス活性を調査しました。この研究は、ウイルスのスパイクタンパク質とACE2を介したウイルス侵入に焦点を当てています .
- 4-(5-メチル-1,3-オキサゾール-2-イル)ブタン酸を含むオキサゾール誘導体は、抗炎症の可能性について研究されてきました。 これらの化合物は、炎症性経路を調節し、炎症を軽減する可能性があります .
- オキサゾール系分子の中には、有望な抗糖尿病および抗肥満効果を示すものがあります。 研究者は、これらの化合物がグルコース代謝および脂肪生成に与える影響を研究してきました .
- フッ素含有フェニル置換オキサゾール誘導体は、除草特性について調査されてきました。 これらの化合物は、潜在的な除草剤として役立つ可能性があります .
抗菌特性
抗がん活性
抗ウイルス可能性
抗炎症作用
抗糖尿病および抗肥満研究
除草活性
要約すると、4-(5-メチル-1,3-オキサゾール-2-イル)ブタン酸とその誘導体は、幅広い生物学的活性を示し、医療用途にとって価値のあるものとなっています。研究者は、抗菌療法からがん治療に至るまで、さまざまな分野におけるこれらの化合物の可能性を探求し続けています。 これらの化合物の作用機序を完全に理解し、医薬品および農業における使用を最適化するためには、さらなる研究が必要であることに注意してください . 特定の側面について、より詳細な情報をご希望の場合は、お気軽にお問い合わせください! 😊
将来の方向性
作用機序
Target of Action
Oxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of biological activities . They have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .
Mode of Action
Oxazole derivatives have been reported to interact with various biological targets, leading to a range of biological responses . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .
Biochemical Pathways
Oxazole derivatives have been known to influence a variety of biochemical pathways, leading to diverse biological effects .
Result of Action
Oxazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects .
生化学分析
Biochemical Properties
4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as monoamine oxidase . The interaction with monoamine oxidase suggests that 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid may influence the metabolism of neurotransmitters, thereby affecting neurological functions. Additionally, the oxazole ring in the compound allows it to bind with various proteins, potentially altering their structure and function .
Cellular Effects
The effects of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid on cellular processes are diverse. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways involved in inflammation and apoptosis . By affecting these pathways, 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid can alter the expression of genes related to cell survival and death, thereby impacting cellular homeostasis. Moreover, its interaction with metabolic enzymes can influence cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the active sites of enzymes, inhibiting their activity and thereby modulating biochemical pathways . For example, its interaction with monoamine oxidase can inhibit the enzyme’s activity, leading to altered levels of neurotransmitters . Additionally, 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products may have different biochemical activities, which can influence long-term cellular functions. In vitro and in vivo studies have demonstrated that prolonged exposure to 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid can lead to cumulative effects on cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and neuroprotective properties . At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels. These findings highlight the importance of dosage optimization for potential therapeutic applications .
Metabolic Pathways
4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound can undergo hydroxylation and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities . The involvement of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid in these pathways can influence metabolic flux and the levels of key metabolites, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . The interaction with binding proteins can influence its localization and concentration within cells, thereby modulating its biochemical activity .
Subcellular Localization
The subcellular localization of 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid is crucial for its activity and function. This compound can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, where it can exert its effects on cellular processes . Targeting signals and post-translational modifications may direct 4-(5-Methyl-1,3-oxazol-2-yl)butanoic acid to these compartments, influencing its interaction with biomolecules and its overall biochemical activity .
特性
IUPAC Name |
4-(5-methyl-1,3-oxazol-2-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-6-5-9-7(12-6)3-2-4-8(10)11/h5H,2-4H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDPYVLIFPFCNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-[(Z)-2-Cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] 4-methylbenzoate](/img/structure/B2500777.png)
![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B2500778.png)
![3-cinnamyl-8-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2500779.png)


![3,9,9-trimethyl-6-[(E)-2-phenylethenyl]-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2500784.png)



![N-([2,3'-bifuran]-5-ylmethyl)propionamide](/img/structure/B2500793.png)
![Spiro[3.5]nonan-9-ylmethanesulfonyl chloride](/img/structure/B2500797.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B2500799.png)
